Benzamide adenine nucleotide
Overview
Description
Benzamide adenine nucleotide is a synthetic compound that combines the structural features of benzamide and adenine. This compound is of significant interest due to its potential applications in various fields, including biochemistry, pharmacology, and molecular biology. This compound is known for its ability to interact with enzymes and nucleic acids, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide adenine nucleotide typically involves the conjugation of benzamide and adenine through a series of chemical reactions. One common method involves the use of hydrophilic and hydrophobic spacers to link the two molecules. For example, triethylene glycol and alkyl chains of various lengths can be used as linkers . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts to facilitate the conjugation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated systems and high-throughput techniques. Ion-exchange chromatography is often employed for the purification of the final product . This method ensures the removal of impurities and yields a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Benzamide adenine nucleotide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .
Scientific Research Applications
Benzamide adenine nucleotide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study nucleic acid interactions and enzyme kinetics.
Biology: The compound is employed in studies involving DNA and RNA binding, as well as protein-nucleic acid interactions.
Mechanism of Action
The mechanism of action of benzamide adenine nucleotide involves its interaction with specific molecular targets, such as enzymes and nucleic acids. One notable target is poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This compound acts as an NAD+ analog, binding to the catalytic domain of PARP and inhibiting its activity. This inhibition prevents the formation of poly(ADP-ribose) chains, thereby blocking DNA repair processes and leading to cell death in certain contexts .
Comparison with Similar Compounds
Benzamide adenine nucleotide can be compared with other similar compounds, such as:
Nicotinamide adenine dinucleotide (NAD+): Both compounds act as analogs of NAD+ and interact with PARP, but this compound has unique structural features that confer distinct properties.
Diadenosine polyphosphates: These compounds also contain adenine and exhibit similar biological activities, but their phosphate chain lengths and specific interactions differ.
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoylphenyl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O14P2/c23-19-13-21(26-7-25-19)28(8-27-13)22-17(32)15(30)12(41-22)6-39-44(36,37)42-43(34,35)38-5-11-14(29)16(31)18(40-11)9-2-1-3-10(4-9)20(24)33/h1-4,7-8,11-12,14-18,22,29-32H,5-6H2,(H2,24,33)(H,34,35)(H,36,37)(H2,23,25,26)/t11-,12-,14-,15-,16-,17-,18+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKKJJHKTPALEK-RACQCECLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O14P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166119 | |
Record name | Benzamide adenine nucleotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156724-91-3 | |
Record name | Benzamide adenine nucleotide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156724913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide adenine nucleotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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